1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
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Overview
Description
1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a versatile small molecule scaffold with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to a phenyl ring, a sulfanyl group, and a dimethylformamide moiety. Its molecular formula is C10H13NO2S, and it has a molecular weight of 211.28 g/mol .
Preparation Methods
The synthesis of 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves several steps, including the formation of the phenylsulfanyl intermediate and subsequent functionalization. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenylthiol with N,N-dimethylformamide under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be compared with similar compounds such as:
4-(Hydroxymethyl)phenylthiol: Lacks the dimethylformamide moiety, resulting in different chemical properties.
N,N-Dimethylformamide: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Phenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents on the phenyl ring, leading to variations in reactivity and applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
S-[4-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCSCRQKJHFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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